
(1s,4s)-Menin-MLL inhibitor-23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1s,4s)-Menin-MLL inhibitor-23 is a synthetic compound designed to inhibit the interaction between menin and mixed lineage leukemia (MLL) proteins. This interaction is crucial in the development of certain types of leukemia, making this compound a potential therapeutic agent in cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4s)-Menin-MLL inhibitor-23 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. Common synthetic routes may include:
Step 1: Formation of intermediate A through a condensation reaction.
Step 2: Conversion of intermediate A to intermediate B via a reduction reaction.
Step 3: Final coupling of intermediate B with a specific reagent to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Optimization of reaction conditions: Temperature, pressure, and solvent choice.
Use of catalysts: To increase reaction efficiency.
Purification techniques: Such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1s,4s)-Menin-MLL inhibitor-23 may undergo various chemical reactions, including:
Oxidation: Conversion to an oxidized form using oxidizing agents.
Reduction: Reduction to a more reduced form using reducing agents.
Substitution: Replacement of specific functional groups with others.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield an oxidized derivative, while substitution could result in a compound with a different functional group.
Applications De Recherche Scientifique
(1s,4s)-Menin-MLL inhibitor-23 has several scientific research applications, including:
Chemistry: Studying the interaction between menin and MLL proteins.
Biology: Investigating the role of menin-MLL interaction in cellular processes.
Medicine: Developing potential therapies for leukemia and other cancers.
Industry: Potential use in the development of diagnostic tools or therapeutic agents.
Mécanisme D'action
The mechanism of action of (1s,4s)-Menin-MLL inhibitor-23 involves binding to the menin protein, thereby preventing its interaction with MLL proteins. This inhibition disrupts the downstream signaling pathways that contribute to the development of leukemia. Key molecular targets and pathways include:
Menin protein: The primary target of the inhibitor.
MLL proteins: Interaction partners of menin.
Downstream signaling pathways: Pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1s,4s)-Menin-MLL inhibitor-1
- (1s,4s)-Menin-MLL inhibitor-2
- (1s,4s)-Menin-MLL inhibitor-3
Uniqueness
(1s,4s)-Menin-MLL inhibitor-23 may have unique properties compared to similar compounds, such as:
- Higher potency: More effective at inhibiting menin-MLL interaction.
- Better selectivity: More selective for menin over other proteins.
- Improved pharmacokinetics: Better absorption, distribution, metabolism, and excretion properties.
Propriétés
Formule moléculaire |
C36H53FN6O4 |
|---|---|
Poids moléculaire |
652.8 g/mol |
Nom IUPAC |
tert-butyl N-[4-[[2-[5-[2-[di(propan-2-yl)carbamoyl]-4-fluorophenoxy]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C36H53FN6O4/c1-24(2)43(25(3)4)33(44)29-18-27(37)10-13-30(29)46-31-19-38-23-39-32(31)42-21-36(22-42)14-16-41(17-15-36)20-26-8-11-28(12-9-26)40-34(45)47-35(5,6)7/h10,13,18-19,23-26,28H,8-9,11-12,14-17,20-22H2,1-7H3,(H,40,45) |
Clé InChI |
HATUKNGROGAFLF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


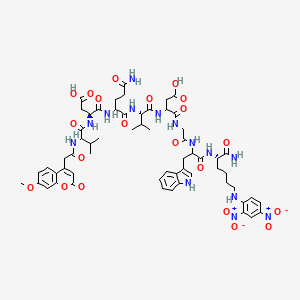
![(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one](/img/structure/B12403032.png)
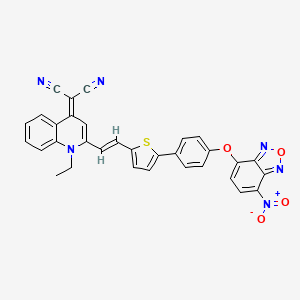
![3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile](/img/structure/B12403047.png)

![2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate](/img/structure/B12403049.png)
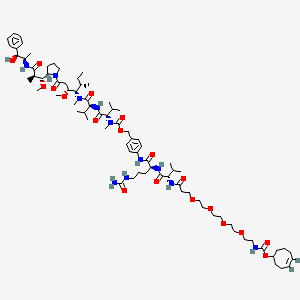
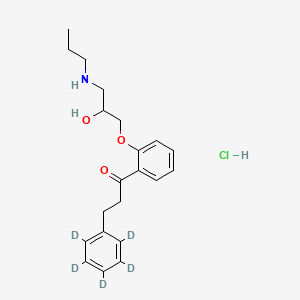
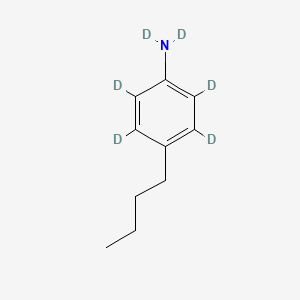
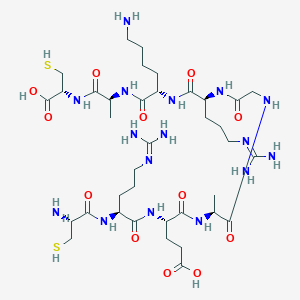

![4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N-[4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenyl]-N-phenylaniline;iodide](/img/structure/B12403105.png)


